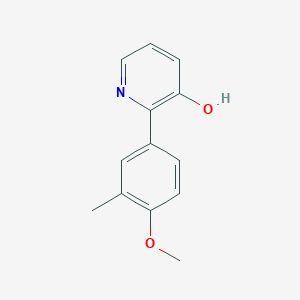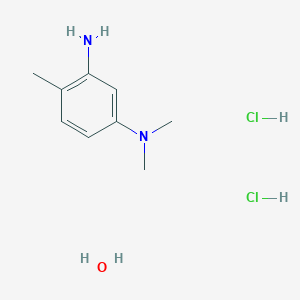![molecular formula C18H20N2O B6285926 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone CAS No. 300801-70-1](/img/structure/B6285926.png)
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone, also known as 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless solid that has been extensively studied for its pharmacological and biochemical properties. The structure of 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone is shown in Figure 1.
科学研究应用
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has a wide range of applications in scientific research. It has been used to study the roles of the enzyme monoamine oxidase B (MAO-B) in the metabolism of neurotransmitters. It has also been used to investigate the role of the enzyme tyrosine hydroxylase in the biosynthesis of dopamine. In addition, it has been used to study the effects of monoamine oxidase inhibitors on the metabolism of neurotransmitters.
作用机制
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone acts as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone increases the levels of these neurotransmitters in the brain. This can lead to a variety of effects, including improved mood and cognitive performance.
Biochemical and Physiological Effects
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which can lead to improved mood and cognitive performance. It has also been shown to reduce anxiety and improve sleep quality. In addition, it has been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the effects of MAO-B inhibition on neurotransmitter metabolism. However, there are some limitations to its use. For example, it is not approved for use in humans, and its effects on humans have not been thoroughly studied.
未来方向
The potential applications of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone are still being explored. Future research could focus on the effects of MAO-B inhibition on mood and cognition in humans. In addition, further studies could be conducted to investigate the effects of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone on other aspects of physiology, such as inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential therapeutic applications of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, such as the treatment of depression and anxiety.
合成方法
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized via a three-step reaction. The first step involves the reaction of 2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone with phenylhydrazine to form 1-(2-methyl-4-phenylhydrazinyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone. This is followed by the reaction of the intermediate with formaldehyde to form 1-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone. The final step is the purification of the compound.
属性
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-12-17(19-15-8-4-3-5-9-15)16-10-6-7-11-18(16)20(13)14(2)21/h3-11,13,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVGQHTXJHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)


![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)




![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)
